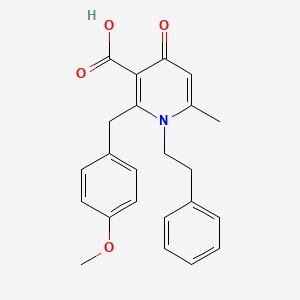

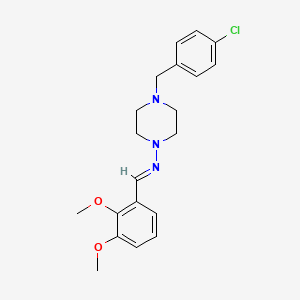

4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of morpholine derivatives involves the reaction of specific precursors with morpholine. For instance, one study describes the synthesis of a morpholine derivative by reacting 3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one with morpholine and formaldehyde, confirmed through spectroscopic methods including IR, 1H-NMR, and 13C-NMR (Kotan & Yüksek, 2016). Such methodologies highlight the versatility of morpholine in synthesizing heterocyclic compounds with potential bioactive properties.

Molecular Structure Analysis

Molecular structure analysis of morpholine derivatives reveals detailed insights into their chemical nature. The structural determination is often achieved through various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR, alongside computational optimization methods. For example, a compound synthesized in the referenced study was optimized using B3LYP/6-31G (d,p) and HF/6-31G (d,p) basis sets, which provided theoretical data on isotropic shift values, bond angles, lengths, and electron distribution, compared against experimental data for validation (Kotan & Yüksek, 2016).

Aplicaciones Científicas De Investigación

Pharmacophore Utility

A study by O'Neill et al. (2011) explored the sequential modification of previously identified compounds to discover a new series of selective inhibitors for the norepinephrine transporter, showcasing the pharmacological relevance of morpholine derivatives in developing treatments for pain management. This highlights the importance of morpholine-based structures in medicinal chemistry for targeting specific neurotransmitter systems Discovery of novel selective norepinephrine inhibitors.

Synthesis and Material Applications

Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, demonstrating the potential of morpholine derivatives in creating ionic liquids with varied physicochemical properties, cytotoxicity levels, and biodegradability. This research provides insights into the use of morpholine-based ionic liquids as novel solvents for biomass and possibly other applications Synthesis, toxicity, biodegradability and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids.

Structural and Reactivity Studies

Kovalevsky et al. (1998) carried out X-ray diffraction analysis on morpholine derivatives, revealing their structural conformations and potential for engaging in specific chemical reactions. This study underscores the role of morpholine derivatives in synthesizing heterocyclic polymers, indicating their utility in polymer chemistry Molecular structures and reactivities of 1,3-diphthalimidobenzene derivatives.

Antioxidant and Enzyme Inhibition

Özil et al. (2018) developed novel benzimidazole derivatives containing a morpholine skeleton, which were shown to possess significant antioxidant activities and glucosidase inhibitory potentials. This research highlights the potential therapeutic applications of morpholine derivatives in managing oxidative stress and metabolic disorders A simple and efficient synthesis of benzimidazoles containing piperazine or morpholine skeleton as glucosidase inhibitors with antioxidant activity.

Kinase Inhibition for Disease Treatment

Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, highlighting its application in developing inhibitors for the PI3K-AKT-mTOR pathway, which is crucial in cancer therapy. This showcases the significance of morpholine derivatives in designing drugs targeting specific cellular signaling pathways Discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, and its application in novel inhibitors of the PI3K-AKT-mTOR pathway.

Safety and Hazards

Propiedades

IUPAC Name |

3-morpholin-4-yl-2,3-dihydro-1-benzothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-17(15)9-11(13-5-7-16-8-6-13)10-3-1-2-4-12(10)17/h1-4,11H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAKYZFQZFWTLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CS(=O)(=O)C3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5554850.png)

![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)

![2-(2,5-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5554856.png)

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)

![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)

![3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5554905.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)

![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)